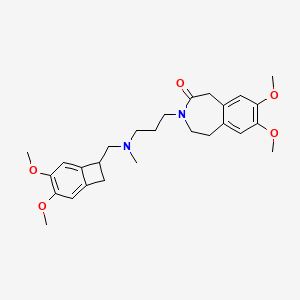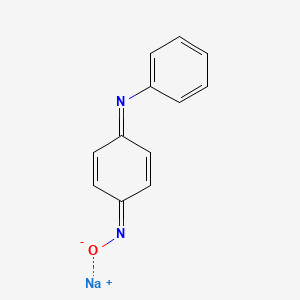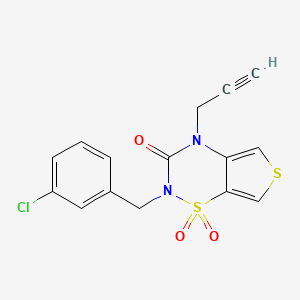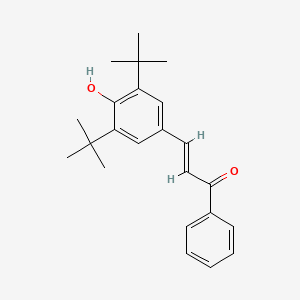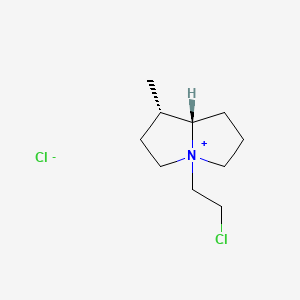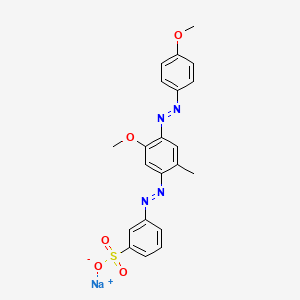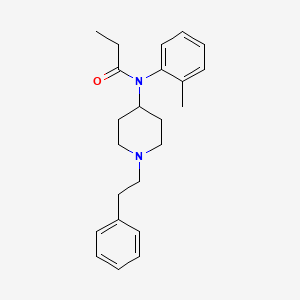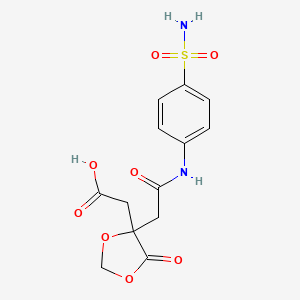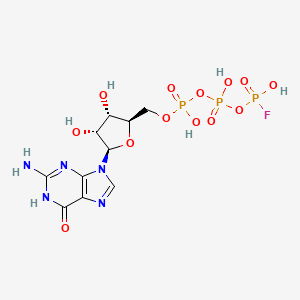
Guanosine 5'-(gamma-fluorotriphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-(gamma-fluorotriphosphate) is a modified nucleotide analog where the gamma phosphate group is substituted with a fluorine atom. This compound is often used in biochemical and molecular biology research due to its ability to act as a non-hydrolyzable analog of guanosine triphosphate (GTP). It is particularly valuable in studies involving GTP-binding proteins and signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(gamma-fluorotriphosphate) typically involves the phosphorylation of guanosine derivatives. One common method includes the reaction of guanosine 5’-monophosphate with fluorophosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like pyridine at room temperature. The product is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of Guanosine 5’-(gamma-fluorotriphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale chromatography systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Guanosine 5’-(gamma-fluorotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: Although it is more resistant to hydrolysis compared to GTP, it can still undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a guanosine derivative with an amine group replacing the fluorine atom.
Hydrolysis: The major product is guanosine 5’-diphosphate and inorganic fluoride.
科学的研究の応用
Guanosine 5’-(gamma-fluorotriphosphate) has a wide range of applications in scientific research:
Biochemistry: Used as a non-hydrolyzable analog of GTP in studies involving GTP-binding proteins and GTPases.
Molecular Biology: Employed in the study of signal transduction pathways, particularly those involving G-proteins.
Medicine: Investigated for its potential role in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biosensors and diagnostic assays
作用機序
Guanosine 5’-(gamma-fluorotriphosphate) exerts its effects by mimicking the natural substrate GTP. It binds to GTP-binding proteins and GTPases, inhibiting their activity by preventing hydrolysis. This inhibition allows researchers to study the active state of these proteins and their role in various cellular processes. The molecular targets include G-proteins, which are involved in signal transduction pathways .
類似化合物との比較
Similar Compounds
Guanosine 5’-triphosphate (GTP): The natural substrate for GTP-binding proteins.
Guanosine 5’-(beta,gamma-imido)triphosphate (GMP-PNP): Another non-hydrolyzable analog of GTP.
Guanosine 5’-(gamma-thio)triphosphate (GTP-gamma-S): A sulfur-substituted analog of GTP.
Uniqueness
Guanosine 5’-(gamma-fluorotriphosphate) is unique due to the presence of the fluorine atom, which makes it more resistant to hydrolysis compared to other analogs. This property allows for prolonged studies of GTP-binding proteins in their active state, providing valuable insights into their function and regulation .
特性
CAS番号 |
57817-57-9 |
|---|---|
分子式 |
C10H15FN5O13P3 |
分子量 |
525.17 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
BBORJPPPVGUNRB-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


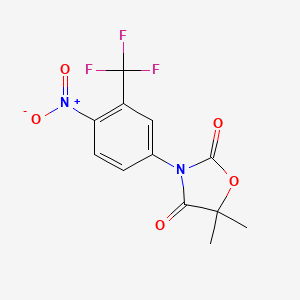
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
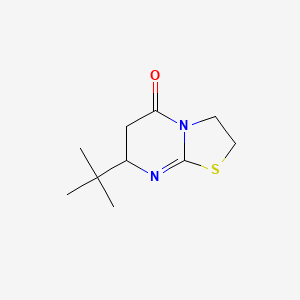
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

